Benzyltriphenylphosphonium borohydride Benzyltriphenylphosphonium borohydride
Brand Name: Vulcanchem
CAS No.: 18117-29-8
VCID: VC21057436
InChI: InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1
SMILES: [B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C25H26BP
Molecular Weight: 368.3 g/mol

Benzyltriphenylphosphonium borohydride

CAS No.: 18117-29-8

Cat. No.: VC21057436

Molecular Formula: C25H26BP

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyltriphenylphosphonium borohydride - 18117-29-8

Specification

CAS No. 18117-29-8
Molecular Formula C25H26BP
Molecular Weight 368.3 g/mol
IUPAC Name benzyl(triphenyl)phosphanium;boranuide
Standard InChI InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1
Standard InChI Key YLNTXORZGRIABB-UHFFFAOYSA-N
SMILES [B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES [BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

PropertyValue
CAS Number18117-29-8
Molecular FormulaC25H26BP
Molecular Weight368.3 g/mol
IUPAC Namebenzyl(triphenyl)phosphanium;boranuide

The molecular structure features a positively charged phosphonium center balanced by a negatively charged borohydride component, creating an ionic compound with specific reactivity patterns. The phosphonium cation contains three phenyl groups and one benzyl group attached to the central phosphorus atom, while the borohydride anion serves as the active reducing agent within the molecule.

Physical Properties

Benzyltriphenylphosphonium borohydride typically appears as a white solid with specific solubility characteristics that facilitate its use in organic reactions. Its physical state makes it relatively stable under normal laboratory conditions when properly stored, though it does require particular handling precautions due to its reactivity with certain functional groups.

Synthesis Methods

Common Synthetic Routes

The synthesis of benzyltriphenylphosphonium borohydride can be accomplished through several established methods. The most common approach involves the reaction between benzyltriphenylphosphonium chloride (or bromide) and sodium borohydride. This metathesis reaction proceeds through the exchange of counterions, where the halide from the phosphonium salt is replaced by the borohydride anion.

The general reaction can be depicted as:

Benzyltriphenylphosphonium halide + Sodium borohydride → Benzyltriphenylphosphonium borohydride + Sodium halide

In this process, the preparation of the benzyltriphenylphosphonium precursor is typically achieved by reacting benzyl chloride (or benzyl bromide) with triphenylphosphine . This reaction is conducted under controlled conditions, often involving heating the reactants to facilitate nucleophilic substitution.

Laboratory Preparation

In laboratory settings, the preparation of benzyltriphenylphosphonium borohydride begins with the synthesis of benzyltriphenylphosphonium chloride or bromide. This process involves mixing benzyl chloride and triphenylphosphine, often under nitrogen atmosphere and with heating to promote the reaction . The procedure, as described in literature sources, typically involves:

  • Combining benzyl chloride and triphenylphosphine in stoichiometric proportions

  • Heating the mixture under inert atmosphere (nitrogen) for approximately 20 minutes

  • Cooling the reaction mixture and purifying the resulting phosphonium salt

  • Treating the purified salt with sodium borohydride to obtain benzyltriphenylphosphonium borohydride

The preparation method must be conducted with careful consideration of reaction conditions to ensure product purity and yield.

Chemical Reactivity and Mechanism

Reduction Mechanism

Benzyltriphenylphosphonium borohydride functions primarily as a hydride donor in reduction reactions. The mechanism of reduction typically involves nucleophilic attack by a hydride ion from the borohydride portion onto electrophilic centers in substrate molecules. This hydride transfer capability makes the compound particularly effective for selectively reducing various functional groups.

The general mechanism for reduction reactions involves:

  • Coordination of the substrate to the reagent

  • Transfer of hydride from the borohydride anion to the electrophilic center

  • Formation of a reduced product

The phosphonium component influences the selectivity and reactivity of the borohydride anion, contributing to the unique reaction profile of this compound compared to simpler borohydride reagents.

Selectivity Profile

One of the distinguishing features of benzyltriphenylphosphonium borohydride is its selectivity in reduction reactions. The compound demonstrates preferential reactivity toward specific functional groups, making it valuable for selective transformations in complex molecules. It shows particular efficacy in the reduction of imines and enamines, as well as in reductive amination processes.

Applications in Organic Synthesis

Reduction of Functional Groups

Benzyltriphenylphosphonium borohydride serves as an efficient reducing agent for various functional groups in organic synthesis. Its applications include:

  • Selective reduction of carbonyl compounds

  • Reduction of imines and enamines

  • Reduction of activated alkenes

  • Transformation of carboxylic acid derivatives to alcohols

The selectivity of benzyltriphenylphosphonium borohydride in these reductions often exceeds that of simpler borohydride reagents, allowing for precise control in multifunctional molecules.

Reductive Amination

A notable application of benzyltriphenylphosphonium borohydride is in reductive amination reactions. In this process, the compound facilitates the conversion of aldehydes or ketones to amines through the formation of imine intermediates followed by reduction. The reaction typically proceeds under mild conditions, making it compatible with sensitive functional groups.

The general reductive amination sequence involves:

  • Formation of an imine or iminium ion from a carbonyl compound and an amine

  • Reduction of the C=N bond by benzyltriphenylphosphonium borohydride

  • Production of the corresponding amine product

This application highlights the versatility of benzyltriphenylphosphonium borohydride in nitrogen-containing compound synthesis.

Comparative Analysis with Similar Compounds

Relation to Other Borohydride Reagents

Benzyltriphenylphosphonium borohydride belongs to a family of modified borohydride reducing agents. Compared to sodium borohydride (NaBH4), which is commonly used in the reduction of ketones to alcohols , benzyltriphenylphosphonium borohydride offers distinct advantages in terms of selectivity and reactivity patterns.

The following table provides a comparative analysis of benzyltriphenylphosphonium borohydride with related reducing agents:

Reducing AgentSelectivity ProfileReaction ConditionsKey Applications
Benzyltriphenylphosphonium borohydrideHighly selective for imines, enaminesOften in methanol; mild conditionsReductive amination; selective reductions
Sodium borohydrideModerately selective; reduces aldehydes and ketones readilyAqueous or alcoholic solvents; mild conditionsGeneral carbonyl reductions
Lithium aluminum hydrideLow selectivity; powerful reductantAnhydrous conditions; ethereal solventsReduction of multiple functional groups

Comparison with Phosphonium Compounds

Benzyltriphenylphosphonium borohydride shares structural similarities with other phosphonium compounds used in organic synthesis. Related compounds include benzyltriphenylphosphonium chloride and benzyltriphenylphosphonium bromide, which serve as precursors in its synthesis and are utilized in Wittig reactions for alkene formation .

Unlike these related phosphonium halides, which function primarily as carbene precursors in olefination reactions, benzyltriphenylphosphonium borohydride's unique property lies in its reducing capabilities derived from the borohydride component .

Research Findings and Future Directions

Recent Advances

Current research on benzyltriphenylphosphonium borohydride has focused on expanding its application scope in organic synthesis. Studies have explored its reactivity with various functional groups to optimize reaction conditions and improve synthetic pathways. Investigations into the mechanism of hydride transfer have provided insights into the selectivity patterns observed with this reagent.

Areas for Further Investigation

Several aspects of benzyltriphenylphosphonium borohydride chemistry warrant further investigation, including:

  • Structure-activity relationships to optimize reducing properties

  • Development of supported reagent forms for improved handling and recyclability

  • Exploration of catalytic systems incorporating the reagent

  • Investigation of solvent effects on selectivity and reactivity profiles

Continued research in these areas will likely enhance the utility of benzyltriphenylphosphonium borohydride in organic synthesis and expand its application range.

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